
3,3',5-Trifluorobiphenyl-4-amine
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Overview
Description
3,3’,5-Trifluorobiphenyl-4-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 3’, and 5 positions, and an amine group is attached at the 4 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,5-Trifluorobiphenyl-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with 2-chloroaniline under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of 3,3’,5-Trifluorobiphenyl-4-amine often involves large-scale Suzuki coupling reactions. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’,5-Trifluorobiphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3,3’,5-Trifluorobiphenyl-4-amine is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’,5-Trifluorobiphenyl-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorobiphenyl-2-amine
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluoro-2-nitrobiphenyl
- 5-Bromo-1,2,3-trifluorobenzene
- 2-Chloroaniline
- 2-Bromoaniline
Uniqueness
3,3’,5-Trifluorobiphenyl-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
3,3',5-Trifluorobiphenyl-4-amine is an organic compound characterized by a biphenyl structure with three fluorine atoms at the 3, 3', and 5 positions, and an amine group at the 4 position. This unique arrangement of substituents significantly influences its biological activity, making it a compound of interest in medicinal chemistry and pharmacological research.
The molecular formula of this compound is C12H8F3N, with a molecular weight of approximately 225.19 g/mol. The presence of fluorine atoms enhances both lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C12H8F3N |
Molecular Weight | 225.19 g/mol |
IUPAC Name | This compound |
Biological Activity
Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. Its potential as a ligand for these biological systems suggests therapeutic applications in drug development.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation: It has been proposed that this compound can modulate receptor activity through competitive or non-competitive inhibition.
Case Studies and Research Findings
Recent studies have focused on the biological interactions of this compound:
-
Ligand-Receptor Binding Studies:
- A study demonstrated that this compound exhibits high binding affinity for certain G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.
- Experimental data indicated that modifications to the fluorine substituents could further enhance binding affinity.
-
Anticancer Activity:
- Preliminary investigations revealed that this compound showed cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of specific signaling pathways associated with cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3,4,5-Trifluoroaniline | Lacks biphenyl moiety | Only contains one aromatic ring |
4-Aminobiphenyl | Lacks fluorine atoms | Contains no fluorinated substituents |
3,4,5-Trifluorobiphenyl-2-amine | Amine group at a different position | Positioning of functional groups affects reactivity |
The structural configuration of this compound allows for distinct chemical reactivity and biological interactions compared to its analogs.
Properties
Molecular Formula |
C12H8F3N |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
InChI Key |
VRXAUKPEHLKYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
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